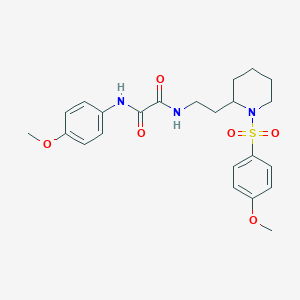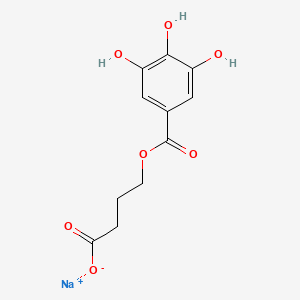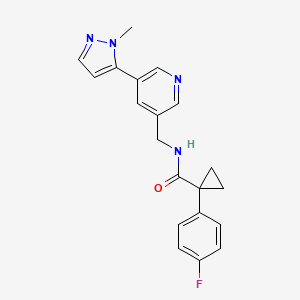
4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide (CBMI-S) is a synthetic compound that has been studied for its potential to be used in a variety of scientific research applications. CBMI-S is a derivative of the 1H-imidazol-2-yl sulfide (IMS) class of compounds, and it has been found to have a number of interesting biochemical and physiological effects.
Scientific Research Applications
- Antifungal Activity 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide exhibits antifungal properties. Researchers have investigated its efficacy against fungal pathogens, including Candida species and dermatophytes. It may serve as a potential antifungal agent in pharmaceutical formulations or topical treatments.
- Anticancer Potential Studies suggest that this compound possesses anticancer activity. It could inhibit cancer cell growth by interfering with cell division or inducing apoptosis (programmed cell death). Researchers explore its potential as a novel chemotherapeutic agent.
- Anti-Inflammatory Effects 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant in conditions like rheumatoid arthritis or other inflammatory disorders.
- Antioxidant Properties As an antioxidant, this compound scavenges free radicals and protects cells from oxidative damage. Researchers study its potential in preventing oxidative stress-related diseases, such as neurodegenerative disorders.
- Metal Ion Chelation The sulfur atom in the compound’s structure allows it to chelate metal ions. It could be useful in metal detoxification or as a chelating agent in environmental remediation.
Organic Synthesis and Medicinal Chemistry
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2S/c1-26-22(19-10-6-3-7-11-19)21(18-8-4-2-5-9-18)25-23(26)27-16-17-12-14-20(24)15-13-17/h2-15H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQGXTOYALKUHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2355706.png)

![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)
![1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2355714.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2355716.png)



![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2355723.png)


![1-Methyl-2-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-carboxamide](/img/structure/B2355726.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355729.png)